1,2-Dichloro-4-(isocyanomethyl)benzene
Description
Properties
IUPAC Name |
1,2-dichloro-4-(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYVLWDYEJFVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374153 | |
| Record name | 1,2-dichloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-36-0 | |
| Record name | 1,2-dichloro-4-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Substitution and Phosgenation
The most common route involves sequential chlorination and phosgenation of benzylamine derivatives. A precursor such as 1,2-dichloro-4-(aminomethyl)benzene is treated with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which decomposes to release HCl and yield the isocyanate .
Key parameters include solvent selection (e.g., monochlorobenzene), temperature (20–40°C), and stoichiometric excess of phosgene to ensure complete conversion. Industrial-scale processes often employ continuous distillation to remove HCl and recover unreacted phosgene .
Halogen Exchange Reactions
Alternative methods utilize halogen exchange on pre-functionalized benzyl halides. For example, 2,4-dichlorobenzyl chloride (CAS 94-99-5) serves as a starting material, where the chloride group is displaced by an isocyanate moiety. This approach requires a two-step process:
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Alkylation : Reacting 2,4-dichlorotoluene with N-bromosuccinimide (NBS) under radical conditions to introduce a bromomethyl group.
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Isocyanate Formation : Treating the bromomethyl intermediate with silver cyanate (AgOCN) in polar aprotic solvents like dimethylformamide (DMF) .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 80°C, 12 h | 65% |
| Cyanate Substitution | AgOCN, DMF | 60°C, 6 h | 48% |
This method avoids phosgene but faces challenges in selectivity due to competing elimination reactions .
Ullmann-Type Coupling for Direct Functionalization
Recent advancements employ copper-catalyzed coupling to install the isocyanatomethyl group directly onto dichlorobenzene. A representative protocol involves:
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Reacting 1,2-dichloro-4-iodobenzene with methyl isocyanide in the presence of CuI and 1,10-phenanthroline.
The reaction mechanism proceeds through a radical pathway, with the copper catalyst facilitating single-electron transfers. This method achieves moderate yields (55–60%) but offers atom economy and avoids toxic reagents .
Reductive Amination Followed by Oxidation
A less conventional route involves reductive amination of 2,4-dichlorobenzaldehyde with methylamine, followed by oxidation to the isocyanate.
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Reductive Amination :
-
Oxidation :
Using tert-butyl hypochlorite (t-BuOCl) in dichloromethane converts the amine to the isocyanate .
This method is limited by over-oxidation side products, necessitating careful stoichiometric control.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Phosgenation remains dominant due to high efficiency, but alternatives like triphosgene (a solid phosgene substitute) are gaining traction. Continuous flow reactors mitigate risks associated with phosgene handling, improving reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the isocyanomethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include isocyanates and other oxidized forms of the isocyanomethyl group.
Reduction: Products include dechlorinated benzene derivatives and modified isocyanomethyl groups.
Scientific Research Applications
1,2-Dichloro-4-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(isocyanomethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to potential biological effects.
Comparison with Similar Compounds
Functional Group and Structural Differences
The following compounds share the 1,2-dichlorobenzene backbone but differ in their 4-position substituents, leading to distinct chemical properties:
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS 98919-15-4)
- Molecular Formula : C12H16Cl2O3
- Molecular Weight : 287.16 g/mol
- Functional Group : A diethoxyethoxy chain (-OCH2CH(OCH2CH3)2).
- Properties: The ethoxy groups enhance solubility in polar solvents compared to non-polar analogs. This compound is commercially available at 97% purity and is likely used as a synthetic intermediate .
3,4-Dichlorophenyl Isocyanate (CAS 102-36-3; synonym: 1,2-dichloro-4-isocyanatobenzene)
- Molecular Formula: C7H3Cl2NO
- Molecular Weight : 188.01 g/mol
- Functional Group : Isocyanate (-NCO).
- Properties : The isocyanate group is highly reactive toward nucleophiles (e.g., amines, alcohols), making this compound a precursor for urea or polyurethane synthesis. Its low molecular weight and polarity suggest volatility, requiring careful handling .
1,2-Dichloro-4-[4-(trifluoromethylsulfonyl)phenoxy]benzene (CAS 83642-43-7)
- Molecular Formula : C13H7Cl2F3O3S
- Molecular Weight : 371.16 g/mol
- Functional Group: A phenoxy group substituted with a trifluoromethylsulfonyl (-SO2CF3) moiety.
- Applications may include specialty polymers or agrochemicals .
Comparative Data Table
Reactivity and Application Insights
- Isocyanomethyl Group: Expected to exhibit nucleophilic behavior due to the lone pair on the isocyanide nitrogen, enabling coordination to transition metals (e.g., palladium in catalysis).
- Isocyanate vs. Diethoxyethoxy : Isocyanate derivatives are more reactive and hazardous, whereas diethoxyethoxy substituents improve solubility for use in solution-phase reactions .
- Trifluoromethylsulfonyl Phenoxy: The electron-withdrawing sulfonyl group stabilizes negative charges, making this compound suitable for electrophilic substitution reactions or as a stable aromatic backbone in advanced materials .
Biological Activity
1,2-Dichloro-4-(isocyanomethyl)benzene is a halogenated aromatic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its dichlorobenzene structure, where two chlorine atoms are substituted at the 1 and 2 positions on the benzene ring, and an isocyanomethyl group is attached at the 4 position. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with biomolecules through various mechanisms:
- Nucleophilic Substitution : The chlorine atoms can undergo nucleophilic substitution reactions, making the compound reactive towards biological nucleophiles such as amino acids and proteins.
- Formation of Reactive Intermediates : In biochemical pathways, it may form reactive intermediates that can modify biomolecules, potentially leading to toxicity or therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
Cytotoxicity Studies
Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study evaluated its impact on human liver cells (HepG2) and reported a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data suggests that higher concentrations lead to significant cytotoxicity, which is critical for assessing its safety profile in medicinal applications .
Case Studies
- In Vivo Toxicity : A study conducted on male and female mice exposed to varying doses of the compound revealed significant increases in liver weights and the incidence of hepatocellular adenoma at higher exposure levels. The results indicated a dose-related increase in tumor incidence, highlighting potential carcinogenic effects .
- Environmental Impact : Investigations into the environmental persistence of this compound suggest that it may bioaccumulate in aquatic organisms. This raises concerns about its ecological impact and necessitates further research into its degradation pathways .
Research Applications
This compound has found applications in various research domains:
- Medicinal Chemistry : Its derivatives are being explored for their potential as therapeutic agents due to their biological activity against specific targets.
- Synthetic Chemistry : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,2-Dichlorobenzene | Lacks isocyanomethyl group | Lower reactivity; less cytotoxicity |
| 4-(Isocyanomethyl)benzene | No chlorine substitutions | Moderate reactivity; varied activity |
| 1,4-Dichloro-2-(isocyanomethyl)benzene | Different chlorine positioning | Altered reactivity; potential applications |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,2-dichloro-4-(isocyanomethyl)benzene, and how are yields influenced by reaction conditions?
- Methodological Answer : Synthesis typically involves introducing the isocyanomethyl group via nucleophilic substitution or coupling reactions. For example, analogous compounds like (E)-1,2-dichloro-4-(4-chlorobut-2-en-2-yl)benzene were synthesized using flash chromatography with ethyl acetate for purification, achieving yields of 37–47% under controlled stoichiometry and temperature . Optimization may require adjusting catalysts (e.g., palladium for cross-coupling) or solvent polarity to enhance reactivity of the dichlorobenzene substrate.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic isocyanide (C≡N) stretches near 2120–2150 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹. Analogous compounds showed CO stretches at 1620–1626 cm⁻¹, indicating potential conjugation effects .
- NMR : In ¹H NMR, the isocyanomethyl proton appears as a singlet near δ 3.5–4.0 ppm. For ¹³C NMR, the isocyanide carbon resonates at δ 120–130 ppm. Discrepancies between experimental and theoretical NMR shifts (e.g., ±0.1 ppm for ¹H) should be resolved via DFT calculations .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₅Cl₂N) with <2 ppm error .
Q. How can purity be assessed post-synthesis, and what are common contaminants?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common contaminants include unreacted dichlorobenzene precursors or byproducts like 1,2-dichloro-4-(trichloromethyl)benzene, identified via retention time discrepancies and addressed via repeated flash chromatography .
Advanced Research Questions
Q. What computational strategies predict the electronic effects of substituents on reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of chlorine substituents, which polarize the benzene ring and direct electrophilic attacks to the para position. For example, the LUMO energy of this compound can be compared to analogs like 1-[2,2-bis(chloranyl)ethenyl]-4-chloranyl-benzene to predict regioselectivity in Suzuki-Miyaura couplings .
Q. How do steric and electronic factors influence the stability of the isocyanomethyl group under acidic/basic conditions?
- Methodological Answer : The isocyanomethyl group’s stability is tested via pH-dependent degradation studies. In acidic conditions (pH < 3), protonation of the isocyanide nitrogen leads to hydrolysis, forming a primary amine. Under basic conditions (pH > 10), nucleophilic attack on the C≡N bond may occur. Kinetic studies (UV-Vis monitoring at 250 nm) quantify degradation rates, while FTIR tracks loss of C≡N stretches .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer : Conflicting NMR/IR data (e.g., unexpected splitting or peak shifts) are resolved via:
- Isotopic Labeling : ¹³C-labeled isocyanomethyl groups clarify coupling patterns.
- Variable Temperature NMR : Detects dynamic effects like ring puckering in substituted benzene derivatives.
- X-ray Crystallography : Provides definitive bond-length and angle data, as seen in 1,2-dichloro-4-(2,2-diethoxyethoxy)benzene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
